molecular formula C5H3ClN4 B127025 4-Amino-2-chloropyrimidine-5-carbonitrile CAS No. 94741-69-2

4-Amino-2-chloropyrimidine-5-carbonitrile

Cat. No.: B127025
CAS No.: 94741-69-2
M. Wt: 154.56 g/mol
InChI Key: WDHFCSOENXEMRC-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4. It is a white to yellow to brown solid with a melting point of 200°C (dec.) .

Safety and Hazards

4-Amino-2-chloropyrimidine-5-carbonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may have good biological activity, such as antiviral and anticancer properties

Cellular Effects

It is suggested that this compound may have effects on various types of cells and cellular processes . The specific impact on cell signaling pathways, gene expression, and cellular metabolism needs to be further investigated.

Molecular Mechanism

The molecular mechanism of action of 4-Amino-2-chloropyrimidine-5-carbonitrile is not well defined. It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloropyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures . Another method involves the reaction of 4,6-dichloropyrimidine with ethoxymethylenemalononitrile, followed by treatment with ammonia .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-2-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-2-3(1-7)4(8)10-5/h2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFCSOENXEMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384217
Record name 4-Amino-2-chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94741-69-2
Record name 4-Amino-2-chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-chloropyrimidine-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-Amino-2-chloropyrimidine-5-carbonitrile?

A1: While the provided articles don't explicitly state all structural characteristics, we can deduce some information:

  • Spectroscopic data: While a complete spectroscopic analysis isn't provided, the article "Raman and infrared spectra, normal coordinate analysis and ab initio calculations of this compound" [] likely contains detailed information about the compound's Raman and infrared spectra, which can be used to identify specific functional groups and structural features.

Q2: How is this compound used in the synthesis of pyrimidinium hexafluoridosilicate salts?

A2: The article "Synthesis and Structural Study of Some Pyrimidinium Hexafluoridosilicates" [] describes how this compound acts as a precursor in the synthesis of (5-cyanocytosine-H)2[SiF6], a pyrimidinium hexafluoridosilicate salt. While the exact reaction mechanism isn't detailed, the article states that reacting this compound with a solution of SiO2 in hydrofluoric acid yields the desired salt. This suggests that this compound undergoes a substitution or addition reaction with the silicon-containing species, forming the 5-cyanocytosine cation that then interacts with the hexafluoridosilicate anion. The resulting salt exhibits a supramolecular architecture in its solid state due to a combination of N-H···F hydrogen bonds and π-π interactions between aromatic rings [].

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